molecular formula C13H11F2N3O4 B4845360 3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4845360
M. Wt: 311.24 g/mol
InChI Key: KORGACXNSWBEIA-UHFFFAOYSA-N
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Description

3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that is commercially used as an intermediate in the production of several fungicides. It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions . This compound is known for its role in inhibiting succinate dehydrogenase (SDHI), an enzyme involved in the mitochondrial respiration chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The first reported synthesis of 3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid was in 1993 by chemists at Monsanto. The synthetic route involves the following steps :

    Formation of the Pyrazole Ring: The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride. This is followed by the addition of methyl hydrazine, which forms the required pyrazole ring.

    Hydrolysis: The ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid.

Industrial Production Methods

The industrial production of this compound has been optimized by chemists at Syngenta, Bayer Crop Science, and BASF. The process involves large-scale synthesis with improved yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various fungicides.

    Biology: The compound is studied for its role in inhibiting succinate dehydrogenase, which is crucial in the mitochondrial respiration chain.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antifungal treatments.

    Industry: The compound is used in the agricultural industry for crop protection

Mechanism of Action

The compound exerts its effects by inhibiting succinate dehydrogenase (SDHI), an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the electron transport chain, leading to the accumulation of succinate and a decrease in ATP production. The molecular targets include the active site of succinate dehydrogenase, where the compound binds and prevents the enzyme’s normal function .

Comparison with Similar Compounds

Similar Compounds

    Isopyrazam: A fungicide that also inhibits succinate dehydrogenase.

    Sedaxane: Another SDHI fungicide with a similar mechanism of action.

    Bixafen: Known for its broad-spectrum antifungal activity.

    Fluxapyroxad: Widely used in agriculture for its effectiveness against various fungal species.

    Benzovindiflupyr: Effective against a range of fungal diseases in crops

Uniqueness

3-{[4-(Difluoromethoxy)anilino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features, such as the difluoromethyl and methyl groups attached to the pyrazole ring. These features contribute to its high efficacy and selectivity as an SDHI fungicide .

Properties

IUPAC Name

3-[[4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O4/c1-18-6-9(12(20)21)10(17-18)11(19)16-7-2-4-8(5-3-7)22-13(14)15/h2-6,13H,1H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORGACXNSWBEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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3-{[4-(DIFLUOROMETHOXY)ANILINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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